Alpha-Thymidin

Übersicht

Beschreibung

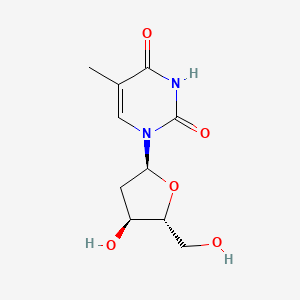

Alpha-Thymidine, also known as alpha-deoxythymidine, is a rare anomer of the more common beta-deoxythymidine. It is a nucleoside composed of a thymine base attached to a deoxyribose sugar.

Wissenschaftliche Forschungsanwendungen

Alpha-Thymidine has several scientific research applications due to its unique properties. In chemistry, it is used to study the structural and functional differences between alpha and beta nucleosides. In biology, alpha-Thymidine is used in cell synchronization studies and as a substrate for thymidine kinase enzymes . In industry, alpha-Thymidine is used in the production of nucleoside analogs for research and therapeutic purposes .

Wirkmechanismus

Target of Action

Alpha-Thymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . The primary targets of Alpha-Thymidine include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and others . These enzymes play crucial roles in various biological processes, including DNA replication and cell proliferation .

Mode of Action

Alpha-Thymidine interacts with its targets by serving as a substrate for these enzymes . For instance, it acts as a substrate for Thymidine kinase, an enzyme that plays a key role in the nucleoside salvage pathway . This pathway is essential for the regeneration of nucleotides for DNA synthesis .

Biochemical Pathways

Alpha-Thymidine affects the nucleoside salvage pathway, which is crucial for DNA synthesis and repair . This pathway allows the cell to produce nucleotides from degraded DNA, thus providing a less energy-consuming route for nucleotide synthesis compared to the de novo synthesis pathway . The action of Alpha-Thymidine on this pathway can influence DNA synthesis and cell proliferation.

Pharmacokinetics

It is known that thymidine is transferred from the extracellular space across the cell membrane by facilitated diffusion .

Result of Action

The action of Alpha-Thymidine results in the production of nucleotides for DNA synthesis and repair . This can influence cell proliferation and the cell cycle. In cell biology, Thymidine is used to synchronize the cells in the S phase .

Action Environment

The action, efficacy, and stability of Alpha-Thymidine can be influenced by various environmental factors. For instance, the availability of other enzymes and substrates in the cell can affect the efficiency of the nucleoside salvage pathway . Additionally, factors such as pH and temperature can influence the activity and stability of the enzymes that Alpha-Thymidine interacts with.

Biochemische Analyse

Biochemical Properties

Alpha-Thymidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is unique due to the alpha configuration of the nucleoside .

Cellular Effects

It is known that nucleosides play important roles in the replication, transmission, and transcription of genetic information in living organisms .

Molecular Mechanism

The molecular mechanism of Alpha-Thymidine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Alpha-Thymidine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Thymidine can be synthesized using several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of glycosidic bonds between the thymine base and the deoxyribose sugar. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired anomer is produced.

Industrial Production Methods: Industrial production of alpha-Thymidine is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce alpha-Thymidine in larger quantities for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Thymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of alpha-Thymidine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of alpha-Thymidine include phosphorylated derivatives such as alpha-thymidine monophosphate, alpha-thymidine diphosphate, and alpha-thymidine triphosphate. These derivatives are crucial for various biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to alpha-Thymidine include beta-deoxythymidine, alpha-deoxyuridine, and alpha-deoxycytidine. These compounds share structural similarities but differ in their nucleobases and the configuration of their glycosidic bonds .

Uniqueness of Alpha-Thymidine: Alpha-Thymidine is unique due to its trans configuration, which gives it distinct biochemical properties compared to its beta counterpart. This uniqueness makes it valuable for studying the structural and functional differences between alpha and beta nucleosides and for developing novel therapeutic agents .

Eigenschaften

IUPAC Name |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858957 | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-43-8 | |

| Record name | Thymidine alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.